molecular formula C11H10N4O B2876037 N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide CAS No. 2305260-05-1

N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Cat. No. B2876037
CAS RN: 2305260-05-1
M. Wt: 214.228
InChI Key: QWJUDSARQDCCOS-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of certain enzymes and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide involves the inhibition of certain enzymes, including protein kinases and histone deacetylases. These enzymes play a crucial role in the regulation of various cellular processes, and their dysregulation has been linked to the progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide have been extensively studied in various preclinical models. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide in lab experiments is its potent inhibitory activity against certain enzymes. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide. These include further studies on its mechanism of action, optimization of its chemical structure to improve its potency and solubility, and evaluation of its efficacy in clinical trials for various diseases. Additionally, this compound could be used as a tool compound to study the role of certain enzymes in disease progression.

Synthesis Methods

The synthesis of N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide involves a multistep process that starts with the reaction of 2-bromo-1-(pyrrol-3-yl)ethanone with sodium cyanide to form 2-cyano-1-(pyrrol-3-yl)ethanone. This intermediate is then reacted with 2-chloro-3-(dimethylamino)propionitrile to form the final product.

Scientific Research Applications

The potential therapeutic applications of N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide have been extensively studied in various preclinical models. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-(cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c12-3-5-13-10(16)6-8-7-15-11-9(8)2-1-4-14-11/h1-2,4,7H,5-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJUDSARQDCCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(=O)NCC#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

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